molecular formula C21H15BrN4OS2 B3653994 N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-5-bromopyridine-3-carboxamide

N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-5-bromopyridine-3-carboxamide

Cat. No.: B3653994
M. Wt: 483.4 g/mol
InChI Key: OMYNGTZKWZJIOQ-UHFFFAOYSA-N
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Description

N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-5-bromopyridine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-5-bromopyridine-3-carboxamide typically involves multiple steps. One common method starts with the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) and chloroform . This is followed by the formation of intermediate compounds through reactions such as diazo-coupling, Knoevenagel condensation, and Biginelli reaction . The final step involves the coupling of these intermediates with 5-bromopyridine-3-carboxamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance yield and efficiency . The use of automated reactors and continuous flow systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-5-bromopyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Halogenation and nitration reactions are common, often using reagents like bromine or nitric acid.

Common Reagents and Conditions

The reactions mentioned above are usually carried out under controlled conditions, such as specific temperatures and pH levels. Solvents like dimethylformamide (DMF) and chloroform are frequently used .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-5-bromopyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting cellular processes and leading to its biological effects . Molecular docking studies have shown that it binds to active sites of target proteins, thereby inhibiting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-5-bromopyridine-3-carboxamide apart is its unique combination of benzothiazole and pyridine moieties, which confer distinct biological activities and chemical properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-5-bromopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN4OS2/c1-12-15(20-24-17-6-2-3-8-18(17)29-20)5-4-7-16(12)25-21(28)26-19(27)13-9-14(22)11-23-10-13/h2-11H,1H3,(H2,25,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMYNGTZKWZJIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC(=CN=C2)Br)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-5-bromopyridine-3-carboxamide
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N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-5-bromopyridine-3-carboxamide
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N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-5-bromopyridine-3-carboxamide
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N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-5-bromopyridine-3-carboxamide
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N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-5-bromopyridine-3-carboxamide
Reactant of Route 6
N-[[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-5-bromopyridine-3-carboxamide

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